Boc-Val-Gly-Osu

Description

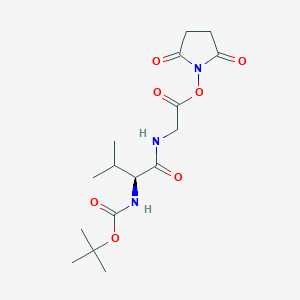

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H25N3O7 |

|---|---|

Molecular Weight |

371.39 g/mol |

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 2-[[(2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]amino]acetate |

InChI |

InChI=1S/C16H25N3O7/c1-9(2)13(18-15(24)25-16(3,4)5)14(23)17-8-12(22)26-19-10(20)6-7-11(19)21/h9,13H,6-8H2,1-5H3,(H,17,23)(H,18,24)/t13-/m0/s1 |

InChI Key |

BKGJALNDVOZPRY-ZDUSSCGKSA-N |

Isomeric SMILES |

CC(C)[C@@H](C(=O)NCC(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C |

Canonical SMILES |

CC(C)C(C(=O)NCC(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C |

Origin of Product |

United States |

Synthetic Methodologies for the Preparation of Boc Val Gly Osu and Analogous Boc Dipeptide Osu Active Esters

Conventional Solution-Phase Synthesis Protocols for Boc-Val-Gly-OSu

Conventional solution-phase synthesis remains a widely practiced method for preparing Boc-dipeptide-OSu active esters. This approach involves the activation of the C-terminal carboxyl group of a Boc-protected dipeptide, followed by esterification with N-hydroxysuccinimide (HOSu).

Activation of Boc-Val-Gly-OH for N-Hydroxysuccinimide Esterification

The initial step in the synthesis of this compound is the formation of the dipeptide Boc-Val-Gly-OH. This is typically achieved by coupling Boc-Val-OH with a glycine (B1666218) ester, followed by saponification. The resulting Boc-Val-Gly-OH is then activated for esterification. A common method for this activation involves the use of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC). enamine.net In this process, the carboxylic acid of Boc-Val-Gly-OH reacts with DCC to form a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by the hydroxyl group of N-hydroxysuccinimide to form the desired this compound active ester and dicyclohexylurea (DCU) as a byproduct. enamine.net

The use of HOSu is advantageous due to its high water solubility, which simplifies the purification of the final product. enamine.net Alternative activating agents to DCC can also be employed, though DCC remains a prevalent choice in many standard procedures. google.com

A typical procedure involves dissolving N-Boc-glycine in a solvent like dichloromethane (B109758) (DCM), followed by the addition of N-hydroxysuccinimide. The reaction is initiated by the addition of N,N'-dicyclohexylcarbodiimide with vigorous stirring, leading to the formation of a white suspension.

Optimization of Reaction Conditions for Maximizing Yield and Purity of this compound

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often adjusted include the choice of solvent, reaction temperature, and the stoichiometry of the reagents. For instance, the reaction is often carried out at a cooled temperature, such as 15°C, during the initial addition of reagents and then allowed to proceed at room temperature.

Purification typically involves filtration to remove the insoluble DCU byproduct, followed by washing the organic phase with a saturated sodium bicarbonate solution to remove any unreacted acidic components. The final product is then obtained after drying the organic layer and concentrating it in vacuo. Recrystallization from a suitable solvent system, such as ethyl acetate (B1210297) and petroleum ether, can further enhance the purity of the crystalline powder. google.com

The table below summarizes a typical synthesis of a Boc-AA-OSu derivative, highlighting the reactants and their roles.

| Reactant/Reagent | Role | Reference |

| N-Boc-glycine | Starting amino acid | |

| Dichloromethane (DCM) | Solvent | |

| N-hydroxysuccinimide (HOSu) | Esterifying agent | |

| N,N'-dicyclohexylcarbodiimide (DCC) | Activating agent | |

| Saturated sodium bicarbonate | Washing agent | |

| Sodium sulfate | Drying agent |

Innovations in Environmentally Benign Synthetic Approaches for Boc-AA-OSu Derivatives

In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods in chemistry. capes.gov.br This has led to innovations in the synthesis of Boc-AA-OSu derivatives, with a focus on reducing solvent waste and energy consumption. researchgate.netwku.edu

Mechanochemical Synthesis of Boc-AA-OSu via Ball-Milling Techniquesresearchgate.netacs.orgacs.org

Mechanochemistry, which utilizes mechanical force to induce chemical reactions, has emerged as a promising green alternative to traditional solution-based synthesis. acs.orgacs.org Ball-milling techniques, in particular, have been successfully applied to the synthesis of peptides and their activated esters. researchgate.netrsc.org This method often leads to shorter reaction times, quantitative conversions, and eliminates the need for bulk solvents. acs.org

Solvent-free, or neat grinding, mechanochemical approaches offer a significant environmental advantage by completely eliminating the use of solvents. researchgate.netwku.edu In this method, the solid reactants, such as a Boc-protected amino acid and N-hydroxysuccinimide, are placed in a milling jar with grinding balls. The mechanical energy generated by the milling process initiates the chemical reaction. This approach has been shown to be effective for the synthesis of various organic compounds, including N-protected amino acids. researchgate.net The efficiency of the reaction can be influenced by parameters such as the material of the grinding jar and balls, the number of balls, and the rotation speed of the mill. researchgate.net

Liquid-assisted grinding (LAG) is a variation of mechanochemistry where a small amount of liquid is added to the solid reactants during milling. researchgate.net This liquid additive, which is not a bulk solvent, can significantly enhance the reaction rate and yield by improving the homogeneity of the reaction mixture and facilitating mass transfer. researchgate.netsmu.ca

Research has demonstrated the successful synthesis of various Boc-AA-OSu derivatives and their subsequent use in dipeptide synthesis via LAG. researchgate.netrsc.org For example, the coupling of Boc-AA-OSu with amino acid ester salts has been efficiently carried out in a ball mill with a minimal amount of ethyl acetate (EtOAc) as the liquid additive. capes.gov.brresearchgate.net This method has been applied to the synthesis of di- to pentapeptides with high yields. acs.orgacs.org The use of green liquid additives, such as certain alcohols and polyethylene (B3416737) glycol, has also been explored to further improve the environmental profile of the synthesis. smu.ca

The table below presents data from the mechanosynthesis of various dipeptides using Boc-AA-OSu derivatives, illustrating the effectiveness of the LAG method.

| Entry | Boc-AA-OSu | Amino Acid Ester Salt | Mechanosynthesized Peptide | Yield (%) | Reference |

| 1 | Boc-Gly-OSu | HCl·H-Phe-OMe | Boc-Gly-Phe-OMe | 96 | rsc.orgrsc.org |

| 2 | Boc-Gly-OSu | HCl·H-Pro-OBn | Boc-Gly-Pro-OBn | 97 | rsc.orgrsc.org |

| 3 | Boc-Tyr(Bn)-OSu | HCl·H-Leu-OMe | Boc-Tyr(Bn)-Leu-OMe | 98 | rsc.org |

| 4 | Boc-Phe-OSu | HCl·H-Phe-OMe | Boc-Phe-Phe-OMe | 92 | rsc.org |

| 5 | Boc-Phe-OSu | HCl·H-Leu-OMe | Boc-Phe-Leu-OMe | 83 | rsc.orgrsc.org |

| 6 | Boc-Phe-OSu | p-TsOH·H-Leu-OBn | Boc-Phe-Leu-OBn | 90 | rsc.org |

Utilization of Green Solvents in the Synthesis of Boc-AA-OSu

The chemical industry, including the field of peptide synthesis, is increasingly focused on adopting greener and more sustainable practices. researchgate.net A primary target for this "greening" process is the reduction or replacement of hazardous solvents like N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dichloromethane (DCM), which are staples in traditional peptide synthesis but pose significant environmental and health concerns. researchgate.nettandfonline.comrsc.orgacs.orgacs.org Research has identified several promising green alternatives suitable for the synthesis of peptide building blocks, including Boc-AA-OSu esters.

Propylene carbonate has been demonstrated as a viable green polar aprotic solvent that can replace both DCM and DMF in solution-phase peptide synthesis using Boc-protection strategies. rsc.orgacs.org Similarly, ether-based solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME) have been highlighted as substantially less toxic alternatives. biotage.com Studies have shown that 2-MeTHF can yield high crude purity and low racemization potential in peptide synthesis. acs.orgbiotage.com

Binary mixtures of green solvents have also been developed to fine-tune solvent properties for optimal reaction conditions. gyrosproteintechnologies.com Mixtures such as anisole/N-octyl-2-pyrrolidone (NOP) and Cyrene™ mixed with dimethyl or diethyl carbonate have proven effective for various stages of peptide synthesis, including coupling reactions. tandfonline.comacs.org Another promising combination is dimethyl sulfoxide (B87167) (DMSO) and ethyl acetate (EtOAc). gyrosproteintechnologies.com

A particularly innovative and environmentally benign approach is the use of mechanochemistry, specifically liquid-assisted grinding (LAG). researchgate.net This method has been successfully applied to the synthesis of Boc-AA-OSu esters by ball-milling the Boc-protected amino acid with N-hydroxysuccinimide in the presence of a minimal quantity of a green solvent like ethyl acetate (EtOAc). researchgate.netrsc.org This solvent-minimized technique represents a significant step towards more sustainable chemical manufacturing. acs.org

The following table summarizes key research findings on the use of green solvents applicable to the synthesis of Boc-AA-OSu and related compounds.

| Green Solvent/System | Key Findings & Applications | References |

| Propylene Carbonate | Can replace dichloromethane (DCM) and dimethylformamide (DMF) in solution-phase peptide synthesis (Boc/benzyl strategy). | rsc.org, acs.org |

| 2-Methyltetrahydrofuran (2-MeTHF) | Provides high crude purity and low racemization potential. Evaluated as a DMF replacement in SPPS. | biotage.com, acs.org |

| Cyclopentyl methyl ether (CPME) | A less toxic ether-based solvent alternative to DMF and NMP. | biotage.com |

| Anisole/NOP (75:25) | A green solvent mixture capable of solubilizing Fmoc amino acids and suitable for SPPS. | tandfonline.com |

| Cyrene™-based mixtures | Binary mixtures with dimethyl or diethyl carbonate can replace DMF in all steps of SPPS. | acs.org |

| Liquid-Assisted Grinding (LAG) | Ball-milling with a minimal amount of ethyl acetate (EtOAc) provides an efficient and environmentally benign route to Boc-AA-OSu. | rsc.org, researchgate.net |

Application of Boc Val Gly Osu in Advanced Peptide Assembly Strategies

Utility in Solid-Phase Peptide Synthesis (SPPS)

In Solid-Phase Peptide Synthesis (SPPS), the use of pre-formed, activated dipeptide units like Boc-Val-Gly-OSu can offer advantages over the stepwise addition of single amino acids, including potentially faster cycle times and mitigation of certain side reactions. The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy is a foundational approach in SPPS where the temporary Nα-Boc group is cleaved under moderately acidic conditions, while side-chain protecting groups and the resin linkage are cleaved at the end of the synthesis with strong acids like HF. nih.govchempep.com

Incorporation of this compound into Boc-SPPS Protocols

The incorporation of a dipeptide unit such as this compound into a Boc-SPPS protocol follows the general cycle of deprotection, neutralization, and coupling. After the removal of the Nα-Boc group from the resin-bound peptide chain using an acid like trifluoroacetic acid (TFA), the resulting free amine is neutralized. peptide.com Subsequently, the activated dipeptide, this compound, is introduced. The OSu ester is a highly reactive leaving group that readily acylates the free N-terminal amine of the growing peptide, forming a new peptide bond without the need for additional in situ coupling reagents.

This approach is exemplified in syntheses where activated amino acid esters are used in a stepwise manner to build peptide fragments. For instance, in the synthesis of a protected hexapeptide, Boc-Val-OSu was coupled successively with other amino acids to construct the desired sequence. pharm.or.jp Applying this principle, using the pre-formed this compound dipeptide would streamline the introduction of the Val-Gly segment in a single coupling step. This can be particularly beneficial for sequences where the stepwise coupling of glycine (B1666218) followed by valine (or vice-versa) is inefficient or prone to side reactions like diketopiperazine formation. peptide.com

Microwave-Assisted Solid-Phase Synthesis Utilizing Boc-Amino Acid Nanoparticles and Analogs

Microwave-assisted SPPS has emerged as a powerful technique to accelerate peptide synthesis by dramatically reducing reaction times. mdpi.comluxembourg-bio.com The application of microwave energy allows for rapid heating of the reaction mixture, which can drive coupling reactions to completion more efficiently than at room temperature. luxembourg-bio.com This methodology has been successfully applied to both Fmoc and Boc chemistries. nih.gov

A significant innovation in this area is the development of aqueous, microwave-assisted SPPS using water-dispersible Boc-amino acid nanoparticles. mdpi.comresearchgate.net This environmentally conscious approach replaces traditional organic solvents like DMF with water. researchgate.net Researchers have demonstrated the synthesis of model peptides, including the challenging sequence Val-Ala-Val-Ala-Gly-OH, using this water-based protocol with Boc-amino acid nanoparticles, showcasing the method's effectiveness. mdpi.com Microwave irradiation in these aqueous systems facilitates the rapid reaction of the nanoparticle reactants on the resin. mdpi.com While this research focuses on individual amino acid nanoparticles, the principles are extendable to the use of dipeptide analogs, suggesting a pathway for greener and faster synthesis protocols involving units like Boc-Val-Gly.

| Parameter | Conventional Boc-SPPS | Microwave-Assisted Boc-SPPS |

|---|---|---|

| Reaction Time | Longer (hours per coupling) | Shorter (minutes per coupling) luxembourg-bio.com |

| Temperature | Room Temperature | Elevated (e.g., 60-75 °C) luxembourg-bio.comnih.gov |

| Yield | Generally lower for difficult sequences | Higher yields, especially for long or complex peptides nih.gov |

| Racemization Risk | Lower | Higher risk for sensitive residues (e.g., Cys, His) at elevated temperatures nih.gov |

| Solvents | Organic (DCM, DMF) chempep.com | Organic (DMF, NMP) or Aqueous (with nanoparticles) mdpi.comluxembourg-bio.com |

Strategies for Mitigating Challenges in Boc-SPPS Involving Dipeptide Coupling (e.g., aggregation, incomplete reaction)

The synthesis of peptides, particularly those containing hydrophobic residues like valine, is often hampered by the aggregation of the growing peptide chain on the solid support. peptide.comekb.eg This aggregation, driven by intermolecular hydrogen bonding to form β-sheet structures, can block reactive sites, leading to incomplete deprotection and coupling steps. ekb.eggenscript.com

Several strategies have been developed to overcome these challenges:

Chaotropic Agents and Solvents : Adding chaotropic salts or switching to more effective solvents like N-methylpyrrolidone (NMP) or including dimethylsulfoxide (DMSO) can disrupt the hydrogen bonds causing aggregation. peptide.com

Elevated Temperature/Microwaves : Performing coupling reactions at higher temperatures or using microwave irradiation can help break up aggregates and improve reaction kinetics. peptide.com

Structural Disruption : Incorporating structural elements that disrupt β-sheet formation is a highly effective strategy. This includes the use of pseudoproline dipeptides, which introduce a "kink" in the peptide backbone similar to proline. chempep.comresearchgate.net Another method is the use of backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb). peptide.com

Modified Resin Loading : Reducing the loading capacity of the resin increases the distance between peptide chains, which can diminish the potential for intermolecular aggregation. ekb.eg

Diketopiperazine Formation : A specific side reaction at the dipeptide stage is the formation of diketopiperazines, which cleaves the dipeptide from the resin. In Boc-SPPS, this can be suppressed by employing in situ neutralization protocols, where neutralization and coupling occur concurrently. peptide.com

| Challenge | Mitigation Strategy | Mechanism/Rationale |

|---|---|---|

| Peptide Aggregation | Use of pseudoproline dipeptides chempep.com | Disrupts secondary β-sheet structures by introducing a proline-like kink. chempep.com |

| Peptide Aggregation | Lower resin loading ekb.eg | Increases distance between peptide chains, reducing intermolecular interactions. ekb.eg |

| Incomplete Coupling | Microwave irradiation peptide.com | Increases reaction kinetics and helps disrupt aggregates through rapid heating. luxembourg-bio.com |

| Diketopiperazine Formation | In situ neutralization protocols (Boc-SPPS) peptide.com | Minimizes the time the N-terminal amine is free and prone to intramolecular cyclization. peptide.com |

| Peptide Aggregation | Addition of chaotropic agents or alternative solvents (e.g., NMP, DMSO) peptide.com | Disrupts hydrogen bonding networks responsible for aggregation. peptide.com |

Role in Solution-Phase Peptide Synthesis and Fragment Condensation

While SPPS is dominant, solution-phase synthesis remains critical, especially for the large-scale production of peptides and for fragment condensation strategies. Fragment condensation involves the synthesis of several smaller, protected peptide segments that are then coupled together in solution to form the final, larger peptide. nih.govthieme-connect.de This convergent approach can lead to a purer final product that is easier to separate from deletion or truncated sequences. pharm.or.jp

Segmental Coupling and Fragment Condensation Reactions Employing this compound

In a fragment condensation strategy, a protected dipeptide like Boc-Val-Gly-OH would first be synthesized and purified. This dipeptide could then be activated (e.g., by converting it to this compound) or coupled directly to another amino acid or peptide fragment using coupling reagents.

A practical example of this methodology involves the stepwise solution-phase synthesis of protected peptide fragments that are later combined. In one reported synthesis, Boc-Val-OSu was used to sequentially build a protected hexapeptide fragment, Boc-(21-26)-OBzl. pharm.or.jp This fragment was then deprotected and coupled with another synthesized fragment to create a larger segment, Boc-(17-26)-OBzl. pharm.or.jp The use of a pre-formed, activated dipeptide like this compound would fit seamlessly into such a convergent strategy, allowing for the efficient coupling of the Val-Gly unit to a fragment terminus. This is particularly advantageous when coupling to a glycine residue, as it can minimize the risk of racemization. google.comgoogle.com

Synthesis of Hydrophobic Peptide Sequences Using this compound Derived Fragments

The synthesis of peptides rich in hydrophobic amino acids like valine, leucine, and isoleucine presents significant challenges due to their poor solubility and strong tendency to aggregate in both aqueous and organic solvents. genscript.com These issues can render both stepwise SPPS and solution-phase synthesis difficult, resulting in low yields and complex purifications. ekb.eggenscript.com

Employing a fragment condensation approach with segments derived from units like this compound can be an effective strategy to manage hydrophobicity. By synthesizing smaller, more manageable hydrophobic fragments in solution, the solubility problems associated with a long, growing peptide chain can be partially circumvented. ias.ac.in Furthermore, specialized techniques can be applied during fragment synthesis to improve outcomes. The O-acyl isopeptide method, for instance, involves temporarily converting a peptide bond to an ester bond, which disrupts aggregation-prone secondary structures and improves the solubility of the protected fragment. researchgate.net Once the fragments are coupled, the ester is switched back to the native amide bond. researchgate.net Incorporating a Boc-Val-Gly fragment into a larger hydrophobic sequence via a convergent, solution-phase approach allows for better control over solubility and purification at each step of the synthesis.

Approaches for the Preparation of Fully Protected Peptide Segments via this compound Coupling

The synthesis of fully protected peptide segments is a cornerstone of convergent peptide synthesis, a strategy that involves the assembly of smaller, protected peptide fragments, which are then coupled to form the final polypeptide chain. This approach often mitigates challenges associated with stepwise solid-phase peptide synthesis (SPPS), such as aggregation and incomplete reactions, particularly for long or difficult sequences.

This compound is instrumental in this context. The OSu ester is a highly reactive group that readily couples with the free N-terminal amine of a peptide or amino acid, forming a stable amide bond. The Boc group, on the other hand, provides robust protection for the N-terminus of the dipeptide, preventing self-polymerization and other unwanted side reactions. This protecting group is stable under the coupling conditions but can be selectively removed later using acidic reagents like trifluoroacetic acid (TFA). pharm.or.jppsu.edupnas.org

Research has demonstrated the use of Boc-protected amino acid-OSu esters in the solution-phase synthesis of protected peptide fragments. For instance, in the synthesis of urogastrone, a 53-amino acid polypeptide, protected peptide segments were synthesized using Boc-amino acid-OSu active esters. psu.edu This method allows for the purification of each segment, ensuring high purity of the final product. Similarly, in the synthesis of a staphylococcal nuclease fragment, Boc-amino acid-OSu esters were used to couple with peptide hydrobromides, yielding fully blocked peptide products. pnas.org The choice of protecting groups for the side chains of other amino acids within the peptide segment is crucial and must be orthogonal to the Boc group, meaning they are stable during Boc-group removal and vice-versa. bachem.com

The general strategy for preparing a fully protected peptide segment using this compound involves the following steps:

Preparation of the N-terminal fragment: The peptide or amino acid that will be C-terminal to the Boc-Val-Gly moiety is prepared with a free N-terminal amine and protected side chains and C-terminus.

Coupling Reaction: The N-terminal fragment is reacted with this compound in a suitable organic solvent, often in the presence of a non-nucleophilic base to neutralize any acid formed during the reaction. The OSu group is an excellent leaving group, facilitating an efficient coupling.

Purification: The resulting fully protected peptide segment is then purified from excess reagents and byproducts using techniques such as chromatography or recrystallization.

This approach offers a reliable method for the creation of well-defined, fully protected peptide building blocks that are essential for the convergent synthesis of complex polypeptides.

Integration into Chemoselective Ligation Methodologies

Chemoselective ligation refers to the coupling of two mutually and uniquely reactive functional groups in the presence of other potentially reactive functionalities. These methods are paramount for the synthesis of large proteins and for post-synthetic modifications.

Strategies for Employing this compound in Post-Synthetic Peptide Modification

Post-synthetic modification of peptides is a powerful tool for introducing probes, labels, or other functionalities into a peptide sequence after its initial assembly. This compound can be employed in strategies where a dipeptide linker is desired for attaching such moieties.

The strategy typically involves a peptide that has been synthesized with a specific, uniquely reactive handle. This handle could be an aminooxy group or a hydrazine, which will not react with the standard functional groups present in the peptide. After the primary synthesis and deprotection of the peptide, it can be reacted with a molecule that has been pre-functionalized with a carbonyl group (an aldehyde or ketone).

While direct use of this compound in this context is less common than its role in chain elongation, a derivative of it could be envisioned. For instance, the valine or another part of a similar dipeptide could be modified with a group that allows for a secondary, chemoselective reaction. More commonly, the dipeptide itself, after coupling via its OSu group, can serve as a spacer that positions a functional group away from the main peptide backbone.

Potential Applications in Oxime Ligation and Other Chemoselective Couplings

Oxime ligation is a robust and highly chemoselective reaction between an aminooxy group and a carbonyl group (aldehyde or ketone) to form a stable oxime bond. d-nb.info This reaction proceeds under mild conditions and is orthogonal to most other functional groups found in peptides.

This compound can be integrated into oxime ligation strategies. A common approach involves synthesizing a peptide with a free N-terminal amine and then coupling it with a molecule containing both a Boc-protected aminooxy group and an activated carboxyl group. Alternatively, a peptide can be modified to introduce a carbonyl group.

A more direct, albeit hypothetical, application involving a this compound-like structure would be to have a precursor where the valine side chain is modified to carry a protected aminooxy group. After coupling the dipeptide to a target molecule via the OSu ester, the aminooxy group could be deprotected and then reacted with a carbonyl-containing peptide or protein.

The use of dipeptide linkers in bioconjugation is well-established, often to improve properties such as solubility or to act as cleavable spacers. For example, dipeptide linkers have been used in prodrug design where they are cleaved by specific enzymes to release the active drug. sci-hub.senih.gov While not a direct chemoselective ligation in the sense of forming the primary peptide backbone, these enzymatic cleavages represent a form of biological chemoselectivity.

Advanced Applications in Complex Chemical Structure Construction

The utility of this compound and similar activated dipeptides extends beyond linear peptide synthesis to the construction of more complex and architecturally diverse molecules.

Use in the Synthesis of Peptide-Based Hybrid Oligomers

Peptide-based hybrid oligomers are molecules that combine peptide fragments with other types of chemical moieties, such as peptoids, oligoureas, or other synthetic polymers. bohrium.comresearchgate.net These hybrid structures can exhibit unique properties, including enhanced proteolytic stability and novel secondary structures.

The synthesis of these hybrids often relies on a combination of synthetic methodologies. For instance, a peptide segment can be synthesized using standard solid-phase or solution-phase techniques, and then a non-peptidic unit can be coupled to it. This compound can serve as a linker to connect a peptide chain to a non-peptidic oligomer. The OSu group provides a reliable method for attaching the dipeptide to a nucleophilic site on the non-peptidic component. Subsequently, the Boc group can be removed to allow for further elongation of the peptide chain.

The synthesis of peptide/oligourea chimeras, for example, has been achieved by combining classical solid-phase peptide synthesis with the stepwise addition of activated urea (B33335) monomers. researchgate.net In such a synthesis, a dipeptide unit like Boc-Val-Gly could be introduced at a specific position to modulate the hybrid's properties.

Application in Prodrug Design and Bioconjugation Strategies Utilizing Dipeptide Linkages

Prodrug design is a strategy to improve the pharmacokinetic and pharmacodynamic properties of a drug by chemically modifying it into an inactive form that is converted to the active drug in the body. Dipeptide linkers are frequently used in prodrugs, particularly for targeted delivery, as they can be designed to be cleaved by specific proteases that are overexpressed in target tissues, such as tumors. sci-hub.senih.govacs.org

This compound can be a valuable reagent in the synthesis of such prodrugs. The drug molecule, if it contains a suitable nucleophile like an amine or hydroxyl group, can be coupled to the OSu-activated glycine of this compound. This creates a prodrug where the drug is linked via a dipeptide spacer. The Boc-protecting group would then be removed in the final step of the synthesis.

Research on dipeptide prodrugs of the antiviral drug lopinavir (B192967) and the anticancer drug floxuridine (B1672851) has demonstrated the potential of this approach to enhance drug absorption and overcome metabolic instability. nih.govnih.gov In these studies, dipeptides were conjugated to the drug to facilitate transport by peptide transporters in the intestine. The synthesis of these prodrugs often involves the coupling of a Boc-protected dipeptide to the drug, followed by deprotection.

Bioconjugation, the covalent linking of two biomolecules, also benefits from the use of dipeptide linkers. researchgate.net These linkers can provide spatial separation between the conjugated molecules, preserving their individual functions. The synthetic versatility of reagents like this compound allows for the precise construction of these bioconjugates.

Mechanistic and Stereochemical Aspects of Boc Val Gly Osu Reactivity in Amide Bond Formation

Reaction Kinetics and Efficiency of Boc-Val-Gly-OSu in Amide Formation

The use of N-hydroxysuccinimide (NHS) esters, such as this compound, is a well-established method for forming amide bonds in peptide synthesis due to their favorable reactivity and relative stability. d-nb.infonih.gov These active esters provide a balance between stability in weakly basic solutions and efficient acylation of amino groups. mst.edu The efficiency of the coupling reaction is influenced by several factors, including the solvent, the basicity of the nucleophilic amine, and the presence of any catalysts. mst.edusci-hub.se

Kinetic studies on the aminolysis of N-hydroxysuccinimide esters have shown that reaction rates are generally higher in polar solvents. sci-hub.se For instance, the aminolysis of NHS esters is significantly faster in aqueous buffers compared to nonaqueous solvents like dioxane. mst.edu The rate of reaction is also directly correlated with the basicity of the attacking amine. mst.edu While specific kinetic data for this compound is not extensively documented in isolation, the general principles governing NHS ester reactivity apply. High yields are often achieved in peptide couplings using NHS esters, including those involving sterically hindered amino acids like valine. rsc.orgpharm.or.jp For example, the successive coupling of Boc-Val-OSu has been used in the synthesis of complex peptide fragments, indicating its efficiency. pharm.or.jp

The table below summarizes the typical yields for peptide bond formation using Boc-protected amino acid-OSu derivatives under various conditions, illustrating the general efficiency of this class of reagents.

| Reactants | Coupling Conditions | Product | Yield (%) | Reference |

| Boc-Val-OSu + H-Ser-OMe | Successive coupling | Boc-Ala-Val-Ser-NHNH2 | Not specified, but used in multi-step synthesis | pharm.or.jp |

| Boc-Val-OSu + H-Gly-OBzl | Successive coupling | Boc-(21-26)-OBzl fragment | Not specified, but used in multi-step synthesis | pharm.or.jp |

| Boc-AA-OSu + Dipeptide | Mechanochemical grinding | Tripeptide | Good to excellent | rsc.org |

| Boc-Gly-OSu + Thiol-PEGA-resin | Acylation in DMF | Acylated resin | Not specified, successful acylation | thieme-connect.de |

Factors Influencing Stereochemical Integrity and Racemization Profiles During Coupling with this compound

A primary concern during peptide bond formation is the preservation of stereochemical integrity at the chiral α-carbon of the amino acid residues. uni-kiel.de Racemization, or epimerization, can occur during the activation of the carboxylic acid and the subsequent coupling step. uni-kiel.deglobalresearchonline.netnih.gov The most significant mechanism for racemization involves the formation of an oxazol-5(4H)-one intermediate. uni-kiel.demdpi.comthieme-connect.de

The urethane-based Boc protecting group is specifically designed to suppress this pathway. researchgate.net The electron-donating nature of the Boc group disfavors the cyclization required to form the oxazolone (B7731731), thus minimizing racemization of the activated residue (Valine in this case). thieme-connect.deresearchgate.net However, the risk is not entirely eliminated, especially under basic conditions or with prolonged activation times. globalresearchonline.netnih.gov

Factors that influence the degree of racemization include:

Base: The choice and concentration of the base used during coupling are critical. uni-kiel.de Stronger or excess base can promote both direct enolization (Hα abstraction) and oxazolone formation. nih.gov

Coupling Additives: Additives like 1-hydroxybenzotriazole (B26582) (HOBt) or OxymaPure are often used with coupling reagents to suppress racemization. globalresearchonline.netcsic.es

Solvent: The polarity of the solvent can influence the stability of intermediates and the rate of racemization.

Temperature: Higher temperatures can increase the rate of both the desired coupling reaction and the undesired racemization.

While Boc-amino acids are generally considered safe from racemization, the C-terminal amino acid of a peptide fragment being activated (in this case, Glycine) poses no risk of racemization. The preceding residue, Valine, is protected by the Boc group, which significantly reduces its susceptibility to epimerization through the oxazolone mechanism. thieme-connect.de However, studies on sterically hindered amino acids suggest that they can still be prone to racemization under certain conditions. globalresearchonline.net

Impact of Amino Acid Side Chains and Protecting Groups on this compound Reactivity

The reactivity of this compound is influenced by the structural features of its constituent amino acids and the Boc protecting group itself.

Valine Side Chain: The bulky, sterically hindering isopropyl side chain of the valine residue can decrease the rate of the coupling reaction. globalresearchonline.netrsc.org This steric hindrance can make the approach of the incoming nucleophile (the amino group of the coupling partner) more difficult, potentially requiring longer reaction times or more potent activation methods compared to less hindered residues like glycine (B1666218) or alanine. rsc.org

Glycine Residue: The glycine residue, lacking a side chain, does not introduce additional steric hindrance at the reaction center. Its flexibility can be advantageous in facilitating the correct orientation for the coupling reaction.

Regioselectivity Considerations in Coupling Reactions Involving this compound and Multi-Functional Substrates

Regioselectivity, the preferential reaction at one functional group over another, is a critical consideration when using this compound with substrates containing multiple nucleophilic sites. frontiersin.orgnih.gov Such substrates can include molecules with multiple amine groups (diamines) or those with both amine and hydroxyl or thiol groups (amino alcohols, amino thiols).

N-hydroxysuccinimide esters are known for their high selectivity towards primary amines over other nucleophiles like alcohols, thiols, or secondary amines under controlled pH conditions. nih.govmst.edu The α-amine of an N-terminus is generally more reactive than the ε-amine of a lysine (B10760008) side chain due to differences in pKa. nih.gov

Key factors governing regioselectivity include:

Nucleophilicity: The inherent reactivity of the different functional groups. Primary aliphatic amines are strong nucleophiles and react readily with NHS esters.

pH: The reaction pH is crucial. At neutral or slightly basic pH (around 7-8.5), primary amines are deprotonated and highly nucleophilic, leading to efficient acylation. At lower pH, amines are protonated and less reactive, which can allow for competing reactions like hydrolysis of the NHS ester.

Steric Accessibility: The steric environment around the nucleophilic sites plays a significant role. Less hindered amines will react more rapidly. For example, in a molecule with both a primary and a secondary amine, the less hindered primary amine is typically acylated preferentially.

In the context of peptide synthesis, if this compound were reacted with a peptide containing a lysine residue, the reaction would need to be controlled to favor acylation at the N-terminal α-amine over the lysine ε-amine, typically through the use of a protecting group on the lysine side chain. frontiersin.org When coupling to non-peptidic, multi-functional small molecules, the inherent reactivity differences and steric factors are the primary determinants of the reaction's regioselectivity.

Investigation of Active Intermediate Formation in this compound Mediated Couplings

The coupling reaction of this compound with an amine is generally understood to proceed through a direct nucleophilic attack of the amine on the activated carbonyl carbon, leading to a tetrahedral intermediate that then collapses to form the amide bond and release N-hydroxysuccinimide. mst.edu

However, the potential for other active intermediates to form, particularly under specific reaction conditions, is a subject of mechanistic investigation in peptide chemistry. uni-kiel.dewiley-vch.de The most relevant alternative intermediate is the 5(4H)-oxazolone. mdpi.comthieme-connect.deresearchgate.netnih.gov

As discussed previously, the Boc protecting group is specifically employed to suppress the formation of oxazolone intermediates from the N-terminal residue (Valine). osti.gov The mechanism involves the lone pair of electrons on the urethane (B1682113) oxygen participating in a resonance structure that reduces the electrophilicity of the peptide backbone carbonyl, making intramolecular cyclization unfavorable. thieme-connect.de Therefore, for an N-terminally Boc-protected dipeptide like this compound, the formation of an oxazolone from the valine residue is highly unlikely under standard coupling conditions.

The activation is at the C-terminal glycine residue. Since glycine is achiral, any transient intermediates formed from its activated carboxyl group would not lead to stereochemical loss. However, the formation of other intermediates, such as a symmetrical anhydride (B1165640) through the reaction of two molecules of the parent acid (Boc-Val-Gly-OH) with a dehydrating agent, is a possibility during the synthesis of the active ester itself, depending on the method used. researchgate.net When using pre-formed this compound, the primary reactive species is the NHS ester itself, and the reaction pathway is predominantly the direct aminolysis leading to the desired peptide bond. mst.edu

Analytical and Characterization Techniques in Research Involving Boc Val Gly Osu

Spectroscopic Monitoring of Reaction Progress for Boc-Val-Gly-OSu Transformations

Spectroscopic techniques are indispensable for real-time or near-real-time monitoring of chemical reactions. acs.org They provide detailed structural information, allowing chemists to track the consumption of reactants and the formation of products, thereby optimizing reaction times and conditions.

In the context of transformations involving this compound, such as its coupling to an amino acid or peptide, Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are the primary tools.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful for monitoring reaction progress. acs.orgmdpi.com For instance, in a coupling reaction where this compound is the acylating agent, ¹H NMR can be used to observe the disappearance of the characteristic signals from the N-hydroxysuccinimide (OSu) group, which typically appear as a singlet at around δ 2.8-2.9 ppm in CDCl₃. Concurrently, new signals corresponding to the newly formed peptide bond and the protons of the incoming amino acid residue will appear. orgsyn.org By comparing the integration of reactant and product peaks, the reaction conversion can be quantified. acs.org Similarly, ¹³C NMR can track the chemical shift of the carbonyl carbon of the active ester as it is converted to an amide carbonyl. mdpi.com

Mass Spectrometry (MS): MS is a highly sensitive technique used to confirm the identity of products by determining their molecular weight. ejbiotechnology.info Techniques like Electrospray Ionization (ESI-MS) are commonly coupled with liquid chromatography (LC-MS) to analyze reaction mixtures. advion.comcromlab-instruments.es When monitoring a reaction with this compound, a small aliquot of the reaction mixture can be analyzed at different time points. The mass spectrum would show a decreasing signal for the mass of the starting materials and an increasing signal corresponding to the exact mass of the desired product peptide. mdpi.com This confirms that the target molecule is being formed and can help identify any side products. cromlab-instruments.es

Other Spectroscopic Methods: While less common for routine monitoring of solution-phase synthesis, Fourier-Transform Infrared (FT-IR) spectroscopy can also be employed. nih.gov The progress of the reaction can be followed by observing the disappearance of the characteristic carbonyl stretching frequencies of the OSu active ester and the appearance of the amide I and amide II bands of the newly formed peptide bond. In solid-phase peptide synthesis (SPPS), Raman spectroscopy has been developed as a process analytical technology (PAT) to monitor coupling reactions in real-time. acs.org

| Technique | Principle | Information Obtained | Application in this compound Chemistry |

|---|---|---|---|

| ¹H NMR | Measures the magnetic environments of protons. | Structural information, reaction kinetics, and quantitative analysis of reaction components. acs.org | Tracking the disappearance of OSu proton signals and the appearance of new signals from the coupled product. |

| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. | Confirmation of product molecular weight and identification of by-products. mdpi.com | Verifying the formation of the target peptide by detecting its molecular ion peak (e.g., [M+H]⁺ or [M+Na]⁺). cromlab-instruments.es |

| FT-IR Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations. | Information on functional groups present. nih.gov | Monitoring the change in carbonyl stretching frequencies from the OSu ester to the amide bond. |

Chromatographic Methods for Purification and Analysis of Products from this compound Reactions

Chromatography is essential for both the analysis of reaction mixtures and the purification of the final products to the high degree of homogeneity required for subsequent use. bachem.com The choice of method depends on the scale of the reaction and the required purity of the product.

Thin-Layer Chromatography (TLC): TLC is a rapid, simple, and inexpensive technique used to qualitatively monitor the progress of a reaction. orgsyn.orgthieme.de A small spot of the reaction mixture is applied to a silica (B1680970) gel plate, which is then developed in an appropriate solvent system. By comparing the retention factor (Rf) of the spots in the reaction mixture to those of the starting materials (this compound and the nucleophile), one can quickly determine if the reactants have been consumed and a new product has formed. orgsyn.org Staining with reagents like ninhydrin (B49086) can visualize free amino groups, which is useful for tracking the consumption of an amine nucleophile.

Flash Column Chromatography: For preparative scale purification of crude products from reactions involving this compound, flash chromatography is a widely used method. windows.netnorlab.com It is a form of normal-phase chromatography where the crude mixture is passed through a column of silica gel under moderate pressure. nih.gov A solvent system, typically a mixture of a non-polar solvent (like hexanes or chloroform) and a more polar solvent (like ethyl acetate (B1210297) or methanol), is used to elute the components. nih.govrsc.org The polarity of the eluent can be increased gradually (gradient elution) to separate the desired product from unreacted starting materials and by-products based on their differing polarities.

High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for both the final purification and the analytical assessment of peptide purity. harvardapparatus.com Reversed-Phase HPLC (RP-HPLC) is the most common mode used for peptides. bachem.comhplc.eu In RP-HPLC, the stationary phase is non-polar (e.g., C18-modified silica), and the mobile phase is a polar solvent mixture, typically water and acetonitrile (B52724) containing an ion-pairing agent like trifluoroacetic acid (TFA). pepdd.comjove.com The hydrophobicity of the peptide determines its retention time. bachem.com RP-HPLC offers very high resolution, capable of separating peptides that differ by a single amino acid. hplc.eu It is used to purify the target peptide to >95% or even >98% purity and to provide an accurate quantitative measure of the final product's purity. pepdd.com

| Technique | Principle | Primary Use | Typical Parameters |

|---|---|---|---|

| Thin-Layer Chromatography (TLC) | Separation based on polarity on a silica gel plate. | Rapid, qualitative reaction monitoring. orgsyn.org | Stationary Phase: Silica gel. Mobile Phase: e.g., Ethyl Acetate/Hexane or Chloroform/Methanol mixtures. |

| Flash Column Chromatography | Preparative separation based on polarity on a silica gel column under pressure. | Crude product purification (milligram to gram scale). windows.net | Stationary Phase: Silica gel. Mobile Phase: Gradient of polar solvent (e.g., Ethyl Acetate) in a non-polar solvent (e.g., Hexane). |

| Reversed-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity. | High-resolution final purification and analytical purity assessment. hplc.eupepdd.com | Stationary Phase: C18 or C8 silica. Mobile Phase: Gradient of Acetonitrile in Water with 0.1% TFA. |

Future Research Directions and Theoretical Perspectives for Boc Val Gly Osu

Development of Novel Coupling Reagents and Additives Enhancing Boc-Val-Gly-OSu Reactivity and Selectivity

While this compound is an "active" ester designed to react with nucleophiles, its efficiency can be further modulated, particularly in challenging synthetic contexts. Future research is poised to explore novel reagents and additives that can fine-tune its reactivity and selectivity. The primary goals are to accelerate the rate of aminolysis, minimize side reactions such as hydrolysis of the succinimidyl ester, and prevent potential epimerization at the valine chiral center, especially during fragment condensations where reaction times may be longer. chemicalbook.comresearchgate.netnih.gov

Research in this area would likely focus on two main classes of compounds:

Lewis Acids and Metal-Based Catalysts: The development of mild Lewis acids or transition metal complexes as catalysts could enhance the electrophilicity of the ester's carbonyl carbon, thereby accelerating the nucleophilic attack by an incoming amine. This could be particularly beneficial for couplings involving sterically hindered amino acids or for reactions conducted at low temperatures to preserve sensitive functional groups elsewhere in the molecule.

Novel Organic Additives: Building on the success of established additives like 1-hydroxybenzotriazole (B26582) (HOBt) and its derivatives, research could identify new organic molecules that act as acyl transfer catalysts. creative-peptides.comacs.org These additives could form a more reactive intermediate than the OSu ester itself, leading to faster and cleaner coupling reactions. Another avenue is the development of additives that can suppress the competing hydrolysis of the OSu ester, a significant issue in aqueous or protic solvent systems. acs.orgacs.orgnih.govresearchgate.net

The table below summarizes potential additives and their hypothesized effects on reactions involving this compound.

| Additive Class | Example | Potential Effect on this compound Coupling | Research Objective |

| Benzotriazole Derivatives | 1-Hydroxy-7-azabenzotriazole (HOAt) | Increased coupling speed, suppression of racemization. | Optimize reaction conditions for difficult fragment couplings. |

| Oxime Derivatives | Ethyl cyano(hydroxyimino)acetate (OxymaPure) | Enhance reactivity while offering a safer, non-explosive alternative to benzotriazoles. | Develop "greener" and safer coupling protocols. |

| Lewis Acids | Zinc Chloride (ZnCl₂) | Catalyze aminolysis by activating the OSu ester. | Improve coupling efficiency with poorly nucleophilic amines. |

| Phase-Transfer Catalysts | Quaternary Ammonium Salts | Facilitate reactions in biphasic systems and improve solubility. | Expand the utility of this compound in diverse solvent systems. |

Further investigation into these areas could lead to more robust and efficient protocols, expanding the synthetic utility of this compound.

Exploration of this compound in the Synthesis of Architecturally Complex Peptides and Peptidomimetics

The use of pre-formed dipeptide units like this compound is a cornerstone of convergent synthesis strategies, which are essential for creating architecturally complex molecules. chempep.comresearchgate.net This approach, where molecular fragments are synthesized separately and then joined, is often more efficient than linear, one-at-a-time amino acid addition, especially for long or structurally intricate targets.

Future research will likely see this compound employed as a key building block in the synthesis of:

Macrocyclic Peptides: Cyclization is a key strategy for constraining peptide conformation and enhancing biological activity and stability. This compound could be used to introduce the Val-Gly motif into a linear precursor, which is then cyclized. The Val-Gly sequence can influence the turn propensity of the peptide backbone, guiding the molecule into a favorable conformation for cyclization.

Branched and Dendrimeric Peptides: The synthesis of peptides with multiple chains branching from a central core (e.g., multiple antigen peptides) can be streamlined by using dipeptide blocks. This compound allows for the rapid extension of multiple peptide chains simultaneously.

Peptidomimetics: These are compounds that mimic the structure and function of natural peptides but have modified backbones to improve properties like stability against enzymatic degradation. researchgate.netnih.gov this compound can be reacted with non-natural amino acids or other organic synthons to create novel peptidomimetic structures. For instance, it could be coupled to a scaffold designed to mimic a specific secondary structure, such as a β-turn. nih.gov

The following table outlines potential applications of this compound in constructing complex molecular architectures.

| Molecular Architecture | Synthetic Strategy | Role of this compound |

| Cyclic Peptides | Convergent solid-phase or solution-phase synthesis | Introduction of a key dipeptide unit into the linear precursor prior to macrocyclization. |

| Peptide-Drug Conjugates | Fragment coupling | Linking the dipeptide to a small molecule drug or a linker for subsequent conjugation. |

| β-Turn Mimetics | Scaffold-based synthesis | Acylation of a rigid organic scaffold to install the Val-Gly side chains and peptide backbone elements. |

| Foldamers | Stepwise oligomer synthesis | Used as a repeating unit in the synthesis of non-natural polymers that adopt specific folded conformations. |

The exploration of this compound in these areas will contribute to the development of new therapeutics and advanced biomaterials.

Computational Chemistry and Molecular Modeling Studies on this compound Reaction Mechanisms and Conformational Preferences

Computational chemistry and molecular modeling are indispensable tools for understanding chemical reactivity and molecular behavior at an atomic level. For this compound, these methods can provide profound insights that are difficult to obtain through experimentation alone.

Future theoretical studies are expected to focus on:

Reaction Mechanism of Aminolysis: Quantum mechanics (QM) calculations can be used to model the reaction pathway for the aminolysis of the N-hydroxysuccinimide ester. These studies can elucidate the structure of the tetrahedral intermediate, calculate the activation energies for its formation and breakdown, and explain how different solvents and additives influence the reaction rate. nih.govresearchgate.netmst.edu This understanding is crucial for optimizing reaction conditions and minimizing side reactions.

Conformational Preferences: Molecular dynamics (MD) simulations and conformational search algorithms can predict the preferred three-dimensional structures of this compound in different environments. nih.govresearchgate.net The Val-Gly sequence is known for its flexibility and its propensity to be involved in β-turns. Computational studies can map the potential energy surface of the molecule, identifying low-energy conformations and the rotational freedom around the backbone's phi (φ) and psi (ψ) dihedral angles. nih.gov This information is vital for designing peptides with specific secondary structures.

The table below details the computational methods and the specific insights they can offer for this compound.

| Computational Method | Area of Investigation | Key Questions to be Answered |

| Density Functional Theory (DFT) | Reaction Mechanism | What is the detailed structure of the transition state for aminolysis? How do catalysts or additives alter the activation energy? |

| Molecular Dynamics (MD) Simulations | Conformational Preferences in Solution | What are the dominant conformations of this compound in different solvents (e.g., DMF, DCM)? What is the extent of intramolecular hydrogen bonding? |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Enzyme-Mimicking Catalysis | How would the reaction mechanism change in a confined, enzyme-like environment? |

| Free Energy Perturbation (FEP) | Solvent Effects | How does the solvation free energy influence the conformational equilibrium and reaction rates? |

These theoretical investigations will provide a deeper understanding of the chemical and physical properties of this compound, guiding its more effective use in synthesis.

Integration of this compound into Automated and High-Throughput Synthetic Platforms

The demand for synthetic peptides in drug discovery and biomedical research has driven the development of automated and high-throughput synthesis platforms. nih.govbeilstein-journals.orgresearchgate.net The integration of pre-formed building blocks like this compound into these systems is a key strategy for enhancing their speed and efficiency. iris-biotech.de

Future directions in this area include:

Development of Optimized Automated Protocols: Standard solid-phase peptide synthesis (SPPS) involves the stepwise addition of single amino acids. luxembourg-bio.com Protocols can be developed to incorporate dipeptide active esters like this compound into automated synthesizers. This "fragment condensation" approach can significantly reduce the number of cycles required to synthesize a target peptide, saving time and reagents. researchgate.netgoogle.com It is particularly advantageous for overcoming difficult couplings or for sequences prone to aggregation during stepwise synthesis. semanticscholar.org

High-Throughput Library Synthesis: High-throughput platforms are used to synthesize large libraries of peptides for screening purposes. Using this compound as a building block allows for the creation of focused libraries where the Val-Gly motif is held constant while surrounding residues are varied. This is an efficient way to explore the structure-activity relationship for a peptide series where the Val-Gly sequence is known to be important for biological activity.

Flow Chemistry Platforms: Continuous flow synthesis is an emerging technology in peptide chemistry. This compound is well-suited for flow systems, where reagents are pumped through reactors. The use of a stable, pre-activated dipeptide can simplify the setup and improve the consistency of peptide production in a continuous-flow manner.

The table below outlines key considerations for integrating this compound into advanced synthetic platforms.

| Synthetic Platform | Integration Strategy | Advantages | Key Challenges |

| Automated SPPS | Develop specific coupling cycles for dipeptide active esters. | Reduced cycle time, improved synthesis of "difficult" sequences. | Ensuring complete coupling and removal of N-hydroxysuccinimide byproduct. |

| High-Throughput Synthesis | Use as a core building block in parallel synthesis formats. | Rapid generation of focused peptide libraries. | Management of reagent arrays and purification of library members. |

| Flow Chemistry | Implement in a continuous flow reactor with an amine component. | Improved process control, potential for scalability. | Optimizing residence time, temperature, and reagent stoichiometry. |

The successful integration of this compound into these platforms will accelerate peptide synthesis and support the discovery of new peptide-based drugs and materials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.